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Compound of Interest

Compound Name: Diphenyl adipate

Cat. No.: B1582185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Diphenyl adipate, focusing on Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible
(UV-Vis) spectroscopy. While direct experimental spectra for this specific compound are not
readily available in public databases, this guide synthesizes information based on the
characteristic spectroscopic features of its constituent functional groups and data from
analogous molecules.

Introduction to Diphenyl Adipate

Diphenyl adipate is an aromatic ester of adipic acid and phenol. Its structure, featuring a
central aliphatic chain flanked by two phenyl groups connected via ester linkages, dictates its
characteristic spectroscopic properties. Understanding these properties is crucial for its
identification, purity assessment, and quality control in various research and development
applications.

FT-IR Spectroscopic Data

The FT-IR spectrum of Diphenyl adipate is characterized by the vibrational modes of its ester
and aromatic functionalities. The expected absorption bands are summarized in the table
below.
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Assignment of Vibrational

Wavenumber (cm~12) Intensity
Mode
3100 - 3000 Medium to Weak Aromatic C-H Stretching
2950 - 2850 Medium Aliphatic C-H Stretching
1750 - 1735 Strong Ester C=0 Carbonyl Stretching
1600 - 1450 Medium to Weak Aromatic C=C Ring Stretching
Ester C-O Stretching
1200 - 1150 Strong )
(asymmetric)
Ester C-O Stretching
1100 - 1050 Strong )
(symmetric)
Aromatic C-H Out-of-Plane
750 - 700 Strong

Bending

Note: These are expected ranges and the exact peak positions can be influenced by the
sample state and measurement conditions.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of Diphenyl adipate is dominated by the electronic transitions of the
phenyl groups. The presence of the ester group can cause slight shifts in the absorption
maxima compared to unsubstituted benzene.

Expected Amax (hm) Solvent Electronic Transition
~ 260 - 270 Non-polar (e.g., Cyclohexane) T - 11* (Benzene ring)
~ 265 - 275 Polar (e.g., Ethanol) T - 1t* (Benzene ring)

Note: The exact absorption maxima (Amax) and molar absorptivity are dependent on the
solvent used. A slight bathochromic (red) shift may be observed in polar solvents.

Experimental Protocols
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The following are detailed methodologies for obtaining the FT-IR and UV-Vis spectra of
Diphenyl adipate.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid Diphenyl adipate.
Methodology: Attenuated Total Reflectance (ATR)

¢ Instrument: A Fourier-Transform Infrared Spectrometer equipped with a Diamond or
Germanium ATR crystal.

o Sample Preparation: A small amount of solid Diphenyl adipate powder is placed directly
onto the ATR crystal.

o Data Acquisition:

[¢]

A background spectrum of the clean, empty ATR crystal is recorded.

o

The sample is brought into firm contact with the crystal using a pressure clamp.

[e]

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of
4 cm™1,

[e]

The spectrum is recorded in the range of 4000 to 400 cm™1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum. The spectrum is then analyzed for the
characteristic absorption peaks.

Alternative Methodology: KBr Pellet Technique

o Sample Preparation: Approximately 1-2 mg of Diphenyl adipate is finely ground with ~100
mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o Pellet Formation: The mixture is transferred to a pellet press and compressed under high
pressure to form a thin, transparent pellet.
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» Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer
and the spectrum is recorded as described above.

UV-Vis Spectroscopy

Objective: To determine the ultraviolet absorption maxima of Diphenyl adipate in solution.
Methodology:

¢ Instrument: A double-beam UV-Vis Spectrophotometer.

e Sample Preparation:

o A stock solution of Diphenyl adipate is prepared by accurately weighing a small amount
of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or
cyclohexane) in a volumetric flask.

o A series of dilutions are made to obtain a final concentration that gives an absorbance
reading in the optimal range of 0.2 - 0.8 AU.

o Data Acquisition:

o A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with the
solvent.

o Both cuvettes are filled with the solvent to record a baseline.
o The solvent in the sample cuvette is replaced with the Diphenyl adipate solution.

o The absorption spectrum is recorded over a wavelength range of approximately 200 to
400 nm.

o Data Analysis: The wavelength of maximum absorbance (Amax) is determined from the
resulting spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of
Diphenyl adipate.

Caption: Spectroscopic analysis workflow for Diphenyl adipate.

 To cite this document: BenchChem. [Spectroscopic Profile of Diphenyl Adipate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582185#spectroscopic-data-ft-ir-uv-vis-for-diphenyl-
adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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